molecular formula C10H12N2O3 B12478502 methyl (2E)-3-(2-amino-4-methoxypyridin-3-yl)prop-2-enoate

methyl (2E)-3-(2-amino-4-methoxypyridin-3-yl)prop-2-enoate

Cat. No.: B12478502
M. Wt: 208.21 g/mol
InChI Key: SESOIJQIRYUXGA-UHFFFAOYSA-N
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Description

Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate is a heterocyclic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a pyridine ring substituted with amino and methoxy groups, as well as an acrylate ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate typically involves the reaction of 2-amino-4-methoxypyridine with methyl acrylate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyridine nitrogen, followed by nucleophilic addition to the acrylate ester . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. Additionally, the acrylate ester moiety can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate can be compared with other similar compounds such as:

Properties

IUPAC Name

methyl 3-(2-amino-4-methoxypyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-14-8-5-6-12-10(11)7(8)3-4-9(13)15-2/h3-6H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESOIJQIRYUXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N)C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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